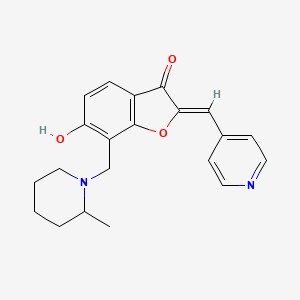
(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of hydroxyl and piperidine groups enhances its interaction with biological targets. The structure can be represented as follows:
Biological Activities
Research indicates that benzofuran derivatives exhibit a range of biological activities, including antioxidant , anti-inflammatory , anticancer , and antimicrobial effects. The specific activities of this compound are summarized below.
1. Antioxidant Activity
Benzofuran derivatives have been shown to possess significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
2. Anti-inflammatory Effects
The compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6. A study reported a reduction in TNF-alpha levels by 93.8% and IL-1 by 98% in treated macrophage cells, indicating its potential for managing chronic inflammatory conditions .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including K562 human leukemia cells. The compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase 3 and 7 activities after exposure .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| K562 | 12 | Apoptosis via ROS generation |
| MCF-7 (Breast) | 58 | Inhibition of cell proliferation |
4. Antimicrobial Activity
Preliminary investigations suggest that this compound has antimicrobial properties against several bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The biological activity of the compound is largely attributed to its structural features:
- Hydroxyl groups : These enhance hydrogen bonding with biological macromolecules.
- Piperidine moiety : This contributes to improved bioavailability and interaction with various receptors.
Case Study 1: Anti-inflammatory Effects in Animal Models
In vivo studies demonstrated that administration of the compound significantly reduced inflammation in rat models induced by lipopolysaccharide (LPS). The results indicated a marked decrease in inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) levels .
Case Study 2: Anticancer Activity in Human Cell Lines
A series of experiments conducted on human leukemia K562 cells showed that the compound could induce apoptosis effectively. The study revealed that after 48 hours of treatment, there was a substantial increase in apoptotic cell populations compared to control groups .
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-4-2-3-11-23(14)13-17-18(24)6-5-16-20(25)19(26-21(16)17)12-15-7-9-22-10-8-15/h5-10,12,14,24H,2-4,11,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKOVBDKFFIYOR-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














